Acetic acid, oxo-, 2,2,2-trifluoroethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, oxo-, 2,2,2-trifluoroethyl ester typically involves the esterification of acetic acid derivatives with 2,2,2-trifluoroethanol. One common method is the reaction of 2-chloro-2-oxoacetic acid with 2,2,2-trifluoroethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, oxo-, 2,2,2-trifluoroethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield acetic acid and 2,2,2-trifluoroethanol.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Hydrolysis: Acetic acid and 2,2,2-trifluoroethanol.
Reduction: 2,2,2-trifluoroethyl 2-hydroxyacetate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, oxo-, 2,2,2-trifluoroethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid, oxo-, 2,2,2-trifluoroethyl ester involves its interaction with various molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl trifluoroacetate: Similar in structure but with a trifluoroacetate group instead of an oxoacetate group.
2,2,2-Trifluoroethyl 2-chloro-2-oxoacetate: Contains a chloro group in place of the oxo group.
Uniqueness
Acetic acid, oxo-, 2,2,2-trifluoroethyl ester is unique due to the presence of both an oxo group and a trifluoroethyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the trifluoroethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Properties
CAS No. |
172332-66-0 |
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Molecular Formula |
C4H3F3O3 |
Molecular Weight |
156.06 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2-oxoacetate |
InChI |
InChI=1S/C4H3F3O3/c5-4(6,7)2-10-3(9)1-8/h1H,2H2 |
InChI Key |
XUMYJAUXFXFRNF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)OC(=O)C=O |
Origin of Product |
United States |
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